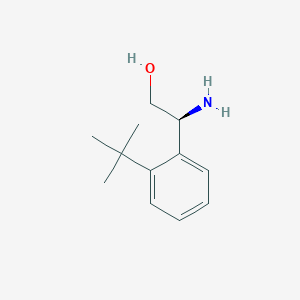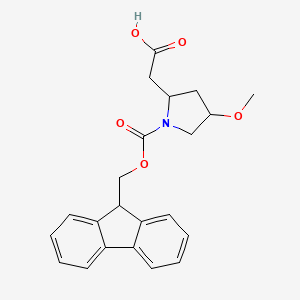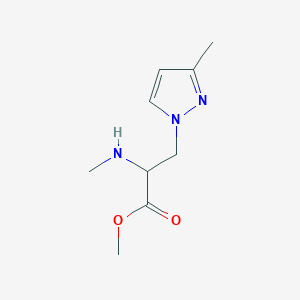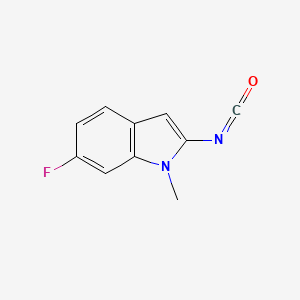
6-fluoro-2-isocyanato-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-2-isocyanato-1-methyl-1H-indole is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and drugs This particular compound is characterized by the presence of a fluorine atom at the 6th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position on the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-isocyanato-1-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2-methyl-1H-indole as the starting material.
Isocyanation: The introduction of the isocyanate group is achieved through a reaction with phosgene or a phosgene equivalent under controlled conditions. This step requires careful handling due to the toxic nature of phosgene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure safety and efficiency. The use of continuous flow reactors can enhance the control over reaction parameters and improve the yield and purity of the final product.
化学反应分析
Types of Reactions
6-fluoro-2-isocyanato-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition Reactions: Alcohols or amines in the presence of a base, such as triethylamine (TEA), are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 6-substituted derivatives of the original compound.
Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.
科学研究应用
6-fluoro-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor function, thereby affecting various biological pathways.
相似化合物的比较
Similar Compounds
6-fluoro-2-methyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
2-isocyanato-1-methyl-1H-indole: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
6-chloro-2-isocyanato-1-methyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
6-fluoro-2-isocyanato-1-methyl-1H-indole is unique due to the combination of the fluorine atom and the isocyanate group on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
属性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC 名称 |
6-fluoro-2-isocyanato-1-methylindole |
InChI |
InChI=1S/C10H7FN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3 |
InChI 键 |
KEXLPWINFLEWOD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC2=C1C=C(C=C2)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


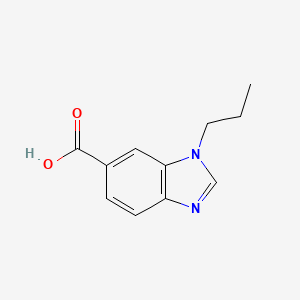
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

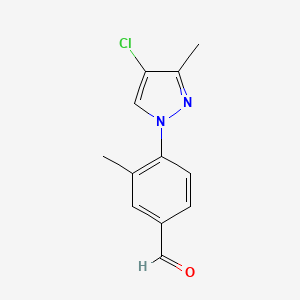

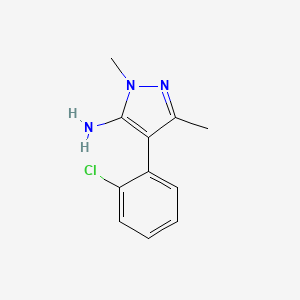
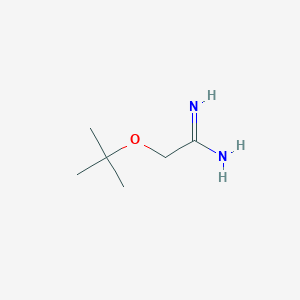
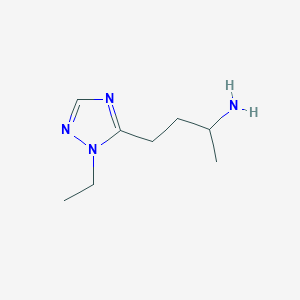


![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
